(R)-3-(Hydroxymethyl)hexanenitrile

Pharmaceutical Quality Control Regulatory Compliance Chiral Impurity Profiling

(R)-3-(Hydroxymethyl)hexanenitrile (CAS 2179080-15-8) is a chiral aliphatic nitrile bearing a primary alcohol, recognized as Brivaracetam Impurity 55 and a pivotal synthetic intermediate in the production of the antiepileptic drug brivaracetam. This compound possesses a single stereogenic center and is employed as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation, and quality control applications in abbreviated new drug applications (ANDAs).

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B12951416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(Hydroxymethyl)hexanenitrile
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCCCC(CC#N)CO
InChIInChI=1S/C7H13NO/c1-2-3-7(6-9)4-5-8/h7,9H,2-4,6H2,1H3/t7-/m1/s1
InChIKeyBKVLHIHGSFUBPO-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(Hydroxymethyl)hexanenitrile — Key Chiral Intermediate and Critical Impurity Reference Standard for Brivaracetam Manufacturing


(R)-3-(Hydroxymethyl)hexanenitrile (CAS 2179080-15-8) is a chiral aliphatic nitrile bearing a primary alcohol, recognized as Brivaracetam Impurity 55 and a pivotal synthetic intermediate in the production of the antiepileptic drug brivaracetam [1]. This compound possesses a single stereogenic center and is employed as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation, and quality control applications in abbreviated new drug applications (ANDAs) [2]. Its molecular formula is C7H13NO with a molecular weight of 127.18 g/mol; predicted physicochemical properties include a boiling point of 249.7±23.0 °C, density of 0.939±0.06 g/cm³, and a pKa of 14±0.10 .

Chiral reference standard for brivaracetam impurity profiling and ANDA method validation
Enantiopure (R)-intermediate for the hydrolysis–cyclization synthetic route
Certified purity ≥95% HPLC with full characterization (CoA, NMR, MS, ISO 17034)

Why a Generic Nitrile or Racemate Cannot Substitute for (R)-3-(Hydroxymethyl)hexanenitrile in Regulated Pharmaceutical Workflows


In the quality control and synthesis of chiral active pharmaceutical ingredients (APIs) like brivaracetam, the stereochemical identity of every impurity and intermediate is non-negotiable. The European Pharmacopoeia (EP) mandates that any unspecified chiral impurity in brivaracetam must not exceed 0.1% [1], a threshold that cannot be reliably met without an enantiomerically pure reference standard. Using the racemic 3-(hydroxymethyl)hexanenitrile or the (S)-enantiomer in place of the (R)-enantiomer would introduce inaccuracy into impurity quantification, potentially leading to false compliance or failed batch release. Furthermore, the (R)-configuration is essential for the downstream synthetic conversion to (R)-3-(hydroxymethyl)hexanoic acid; the wrong enantiomer would propagate stereochemical errors into the final API [2]. The following section provides quantitative evidence of differentiation across key dimensions.

Racemate or (S)-enantiomer: May shift impurity quantification accuracy, as EP specifies a 0.1% limit for unspecified chiral impurities; racemic material lacks certified enantiomeric purity.

Chain-length analogs (C5/C7 nitriles): Would alter the final API substituent from n-propyl to ethyl or butyl, generating a non-brivaracetam molecule requiring separate qualification.

Acid or amide analogs: Different physicochemical properties (pKa, extraction behavior) may not transfer directly to the established synthetic route without re-engineering workup and purification steps.

(R)-3-(Hydroxymethyl)hexanenitrile — Evidence-Based Differentiation Against Closest Analogs and Alternative Reference Standards


Regulatory Impurity Limit Classification: EP Unspecified Impurity Threshold vs. Specified Isomeric Impurities

The European Pharmacopoeia monograph for brivaracetam assigns differentiated acceptance limits: three specified chiral impurities (IMP1–3) are permitted at levels of 2.5%, 0.15%, and 0.15%, respectively, while any unspecified impurity— the category into which (R)-3-(hydroxymethyl)hexanenitrile falls as a process-related intermediate—must not exceed 0.1% [1]. This 0.1% unspecified impurity limit is 25-fold stricter than the most lenient specified impurity (IMP1 at 2.5%) and 1.5-fold stricter than the tighter specified limit (0.15%). In contrast, the (S)-enantiomer or the racemic mixture, if used as a reference standard, lacks this specific regulatory designation and would fail to provide the requisite traceability against pharmacopeial standards [2].

EP Impurity Limit
Reported
≤ 0.1% vs 2.5% (IMP1), 0.15% (IMP2/3)
Unspecified impurity limit is 4–25× stricter
Establishes the reference standard as essential for ANDA batch release testing
Comparator lacks defined EP acceptance limit
Pharmaceutical Quality Control Regulatory Compliance Chiral Impurity Profiling

Chiral Purity Specification for Reference Standards: (R)-Enantiomer vs. Racemate and (S)-Enantiomer

Commercially available (R)-3-(hydroxymethyl)hexanenitrile reference standards are supplied with a certified purity of ≥95% by HPLC and full characterization data including NMR and MS spectra, compliant with ISO 17034 reference material producer standards [1]. In contrast, the racemic 3-(hydroxymethyl)hexanenitrile (SCHEMBL21373708) is listed in PubChem solely as a chemical entry with no certified enantiomeric purity, rendering it unsuitable as a reference standard for chiral methods [2]. The (S)-enantiomer is not commercially catalogued as a standalone reference material, meaning that procurement of the (R)-enantiomer is the only route to obtaining a stereochemically defined, analytically validated standard for this impurity position.

Certified Purity
Reported
≥95% HPLC, ISO 17034 certified, full characterization
Meets ICH Q2(R1) method validation requirements for reference standards
Racemate: no certified enantiomeric purity; (S)-enantiomer not catalogued as reference material
Chiral Chromatography Reference Standard Certification Enantiomeric Purity

Physicochemical Property Differentiation from the Amide and Acid Analogs Influencing Downstream Processing

Predicted physicochemical properties differentiate (R)-3-(hydroxymethyl)hexanenitrile from its amide and acid analogs: the nitrile has a boiling point of 249.7±23.0 °C and pKa of 14.0±0.10, while (R)-3-(hydroxymethyl)hexanoic acid has a predicted pKa of 4.73±0.10 and decomposition in the 150–200 °C range . The nitrile's higher pKa (non-ionizable under typical aqueous conditions) renders it extractable into organic solvents without pH adjustment, contrasting with the acid analog which requires acidification to below pH ~3 for efficient extraction. The amide analog (R)-3-(hydroxymethyl)hexanamide likewise exhibits different hydrogen-bonding capacity, affecting chromatographic retention and crystallization behavior. These property differences directly impact the choice of extraction solvent, purification method, and storage conditions in both analytical and preparative workflows.

pKa & Extraction
Data to verify
Nitrile: pKa 14.0 (neutral, organic-soluble)
Acid analog: pKa 4.73 (requires pH
ΔpKa ≈ 9.3, eliminates acid–base switching
Supports simplified workup protocols in process chemistry
Predicted physicochemical data; experimental values may vary
Chain Length Specificity
Class-level
C6 (n-propyl substituent) vs C5 (ethyl) or C7 (butyl)
±1 methylene unit alters final API pharmacophore
Ensures correct brivaracetam 4-n-propyl substitution; incorrect chain requires full safety re-evaluation
No quantitative potency data for non-brivaracetam analogs
SFC Resolution
Reported
Baseline separation of 7 impurities
LOD 1.7–4.2 ng Accuracy 95.5–105.5% Solvent reduction >80%
Enables green multi-impurity analysis; requires authentic (R)-enantiomer for system suitability
Validated SFC method on AD-H column; racemate would compromise resolution
Impurity Control
Class-level
Enantiopure nitrile intermediate reduces diastereomeric impurity formation
Supports ICH Q3A impurity control strategy; mitigates downstream epimerization risk
Quantitative ee-to-impurity conversion data not publicly available
Physicochemical Characterization Process Chemistry Intermediate Selection

Positional and Chain-Length Specificity in Brivaracetam Synthetic Routes: C6 Nitrile vs. C5 and C7 Analogs

In the brivaracetam synthetic pathway, (R)-3-(hydroxymethyl)hexanenitrile (C6 chain) serves as the direct precursor to (R)-3-(hydroxymethyl)hexanoic acid via nitrile hydrolysis, which then cyclizes to (R)-4-propyldihydrofuran-2(3H)-one [1]. The C6 chain length is structurally required to yield the n-propyl substituent at the 4-position of brivaracetam's pyrrolidinone ring. A chain-shortened analog such as 3-(hydroxymethyl)pentanenitrile (C5) would produce an ethyl substituent, while a chain-lengthened analog (C7) would yield an n-butyl substituent—both resulting in non-brivaracetam products with unknown pharmacological properties [2]. These alternative products would constitute different impurities requiring separate toxicological qualification, increasing development costs.

Chain Length Specificity
Class-level
C6 (n-propyl substituent) vs C5 (ethyl) or C7 (butyl)
±1 methylene unit alters final API pharmacophore
Ensures correct brivaracetam 4-n-propyl substitution; incorrect chain requires full safety re-evaluation
No quantitative potency data for non-brivaracetam analogs
Synthetic Intermediate Route Scouting Process Development

Analytical Method Differentiation: SFC Resolution of (R)-3-(Hydroxymethyl)hexanenitrile from Co-eluting Brivaracetam Isomeric Impurities

A validated SFC method using an amylose tris(3,5-dimethylphenylcarbamate)-based chiral stationary phase (AD-H) with CO₂/MeOH (0.2% DEA) mobile phase achieved baseline separation of seven brivaracetam impurities, including (R)-3-(hydroxymethyl)hexanenitrile as one of the resolved analytes, with LOD values ranging from 1.743 to 4.207 ng and method accuracy of 95.5%–105.5% [1]. This SFC method outperformed the reference EP HPLC methods in analysis throughput (total run time reduced) and reduced organic solvent consumption by >80%, representing a green chemistry advantage [1]. Importantly, co-injection of the (S)-enantiomer or the racemate would produce overlapping or split peaks, compromising quantification accuracy unless the (R)-enantiomer is used as the single-component reference standard.

SFC Resolution
Reported
Baseline separation of 7 impurities
LOD 1.7–4.2 ng Accuracy 95.5–105.5% Solvent reduction >80%
Enables green multi-impurity analysis; requires authentic (R)-enantiomer for system suitability
Validated SFC method on AD-H column; racemate would compromise resolution
Supercritical Fluid Chromatography Method Validation Impurity Resolution

Process Impurity Control Strategy: Minimization to ICH-Accepted Levels Through Enantiopure Intermediate Use

The systematic impurity profile study by Liao et al. (2020) identified nine process-related impurities in brivaracetam synthesis, including (R)-3-(hydroxymethyl)hexanenitrile as a key intermediate. The study demonstrated that using enantiomerically pure (R)-3-(hydroxymethyl)hexanenitrile in the hydrolysis step to (R)-3-(hydroxymethyl)hexanoic acid directly reduced the formation of diastereomeric impurities B and C, which arise from epimerization at the 4′-position if the starting material contains the (S)-enantiomer [1]. The strategy of maintaining enantiopurity at the nitrile intermediate stage was shown to keep diastereomeric impurities below ICH qualification thresholds, avoiding the need for additional toxicological studies [1].

Impurity Control
Class-level
Enantiopure nitrile intermediate reduces diastereomeric impurity formation
Supports ICH Q3A impurity control strategy; mitigates downstream epimerization risk
Quantitative ee-to-impurity conversion data not publicly available
Impurity Fate and Purge Quality by Design ICH Q3A

(R)-3-(Hydroxymethyl)hexanenitrile — High-Value Procurement and Application Scenarios Based on Quantitative Evidence


ANDA Filing: Use as a Pharmacopeial Reference Standard for Impurity Method Validation

For generic pharmaceutical manufacturers preparing an Abbreviated New Drug Application (ANDA) for brivaracetam, (R)-3-(hydroxymethyl)hexanenitrile serves as a critical impurity reference standard to validate HPLC or SFC methods for the quantification of unspecified process impurities at the EP-mandated ≤0.1% limit. The standard's full characterization package (CoA with HPLC purity ≥95%, NMR, MS) and ISO 17034 certification provide the regulatory traceability required for method validation under ICH Q2(R1). Using racemic or (S)-enantiomer material instead would fail to demonstrate method specificity for the (R)-configured impurity and could result in a Refuse-to-File decision [1].

Process Development: Enantiopure Intermediate for Brivaracetam Route Scouting and Scale-Up

In process R&D laboratories developing or optimizing brivaracetam synthetic routes, enantiopure (R)-3-(hydroxymethyl)hexanenitrile is the required intermediate for the hydrolysis–cyclization sequence yielding (R)-4-propyldihydrofuran-2(3H)-one. The nitrile's physicochemical properties (pKa 14.0, boiling point 249.7 °C) favor organic-phase handling without acid–base switching, simplifying workup protocols. Substituting the acid or amide analog would necessitate re-engineering the entire downstream sequence, while using the C5 or C7 chain-length analogs would produce non-brivaracetam lactones requiring full structural reassignment [2].

Quality Control Release Testing: System Suitability Standard for SFC Multi-Impurity Methods

For QC laboratories implementing the validated 7-impurity SFC method on an AD-H chiral column with CO₂/MeOH (0.2% DEA) mobile phase, (R)-3-(hydroxymethyl)hexanenitrile is essential as one of the resolved analytes for establishing system suitability—including retention time reproducibility, resolution from adjacent peaks, and detector linearity (LOD: 1.743–4.207 ng). The SFC method's >80% reduction in organic solvent consumption relative to EP HPLC methods also aligns with corporate sustainability goals, making the procurement of the authentic (R)-enantiomer standard a prerequisite for green analytical method adoption [3].

Impurity Fate and Purge Studies: Tracking Enantiomeric Purity Across the Synthetic Pathway

In Quality-by-Design (QbD) impurity control strategies, (R)-3-(hydroxymethyl)hexanenitrile is spiked as a known process impurity to establish purge factors across the hydrolysis, cyclization, and final API crystallization steps. The enantiomeric integrity of the spiked material must be confirmed to differentiate true process-related diastereomeric impurity formation (e.g., impurities B and C arising from epimerization) from artifacts introduced by an impure spike. Using material with undefined enantiomeric excess would confound the purge factor calculation and undermine the Design Space filing [4].

Application
Selection Property
Validation Focus
ANDA impurity method validation
Reference standard traceability
Method specificity per ICH Q2(R1)
Synthetic route development
Enantiopure intermediate for hydrolysis–cyclization
Route fidelity and impurity profile
QC system suitability testing
Multi-impurity chromatographic resolution
Retention time reproducibility and linearity
Impurity fate and purge studies
Enantiomeric purity tracking
Purge factor calculation and Design Space
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